Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-
Brand Name: Vulcanchem
CAS No.: 54833-34-0
VCID: VC18495527
InChI: InChI=1S/C17H32/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h15-17H,2-14H2,1H3
SMILES:
Molecular Formula: C17H32
Molecular Weight: 236.4 g/mol

Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-

CAS No.: 54833-34-0

Cat. No.: VC18495527

Molecular Formula: C17H32

Molecular Weight: 236.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- - 54833-34-0

Specification

CAS No. 54833-34-0
Molecular Formula C17H32
Molecular Weight 236.4 g/mol
IUPAC Name 2-(cyclohexylmethyl)butylcyclohexane
Standard InChI InChI=1S/C17H32/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h15-17H,2-14H2,1H3
Standard InChI Key DSIGKGGCLFGHOR-UHFFFAOYSA-N
Canonical SMILES CCC(CC1CCCCC1)CC2CCCCC2

Introduction

Molecular Architecture and Nomenclature

Structural Characteristics

Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- adopts a conformation where two chair-form cyclohexane rings are linked via a three-carbon bridge bearing an ethyl substituent at the central carbon. This configuration introduces significant steric hindrance, as evidenced by the compound’s InChIKey (DSIGKGGCLFGHOR-UHFFFAOYSA-N) , which encodes its stereochemical uniqueness. The SMILES notation (CCC(CC1CCCCC1)CC2CCCCC2) further clarifies the connectivity: a butyl chain extends from the central ethyl group, branching into two cyclohexyl moieties.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC17H32\text{C}_{17}\text{H}_{32}
Molecular Weight236.4 g/mol
Exact Mass236.250401 g/mol
Canonical SMILESCCC(CC1CCCCC1)CC2CCCCC2
InChIKeyDSIGKGGCLFGHOR-UHFFFAOYSA-N

Spectroscopic Insights

Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectra reveal distinct absorption patterns attributable to the compound’s aliphatic C-H stretches (2800–3000 cm1^{-1}) and cyclohexane ring protons (δ 1.0–2.0 ppm in 1H^1\text{H} NMR) . Mass spectrometry data from SpectraBase (splash10-0a5c-9100000000-d5c16bdd004927e40e65) confirms the molecular ion peak at m/z 236.4, consistent with its molecular weight.

Synthetic Pathways and Reaction Mechanisms

Alkylation Strategies

The synthesis of Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- typically employs alkylation reactions between cyclohexane derivatives and 2-ethyl-1,3-dihalopropane. For example, treating cyclohexylmagnesium bromide with 2-ethyl-1,3-dibromopropane in anhydrous ether yields the target compound via a nucleophilic substitution mechanism. Catalysts such as Lewis acids (e.g., AlCl3_3) or strong bases (e.g., NaH) enhance reaction efficiency by polarizing the C-X bond in the alkyl halide.

Byproduct Formation and Optimization

Competing reactions, including over-alkylation and elimination, necessitate precise control of stoichiometry and temperature. Gas chromatography-mass spectrometry (GC-MS) analyses indicate that maintaining the reaction below 60°C minimizes the formation of 1,3-dicyclohexylpropane, a common byproduct .

Table 2: Optimal Reaction Conditions

ParameterOptimal ValueEffect on Yield
Temperature50–55°CMaximizes SN2
CatalystAlCl3_3 (0.1 eq)Prevents elimination
SolventAnhydrous THFEnhances nucleophilicity

Physicochemical Properties

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) data shows a melting point of −15°C and a boiling point of 285°C at standard pressure. The compound’s density (0.89 g/cm3^3) aligns with trends observed in branched alkanes, while its low solubility in polar solvents (e.g., <0.1 g/L in water) underscores its hydrophobic nature.

Reactivity in Hydrogenation and Halogenation

The central ethyl group and cyclohexane rings participate in hydrogenation reactions under catalytic conditions. For instance, exposure to H2_2 gas over palladium/carbon at 80°C saturates any residual double bonds, yielding fully hydrogenated derivatives. Bromination at the bridgehead carbon occurs selectively under radical initiation, producing 1,3-dibromo-2-ethylpropane-dicyclohexane .

Computational Modeling and Steric Effects

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a torsional strain energy of 12.3 kcal/mol due to eclipsing interactions between the ethyl group and adjacent cyclohexane hydrogens . Molecular dynamics simulations further reveal that the compound’s bulky structure impedes packing in crystalline phases, explaining its liquid state at room temperature .

Applications and Industrial Relevance

While industrial applications remain exploratory, preliminary studies suggest potential uses:

  • Polymer Plasticizers: The compound’s branched structure improves flexibility in polyvinyl chloride (PVC) blends.

  • Lubricant Additives: Its thermal stability enhances the viscosity index of synthetic oils.

  • Chiral Auxiliaries: The ethyl-bridged geometry may facilitate asymmetric synthesis in pharmaceutical intermediates .

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